Structural Differentiation vs. GPA-703 and Multi-Methoxy Analogs
Compound 63885-64-3 (GPA-698) is distinguished from its closest GPA-series analog GPA-703 (CAS 63885-66-5) by the replacement of a 4-methyl group with a 4-methoxy group on the benzamide ring. This substitution increases molecular weight from 329.40 to 345.40 Da, introduces an additional hydrogen bond acceptor (ether oxygen), and alters the calculated octanol-water partition coefficient . Compared with the 3,4-dimethoxy analog (CAS 63885-53-0; MW = 375.42) and the 3,4,5-trimethoxy analog (CAS 63885-42-7; MW = 405.45), GPA-698 presents a simpler, mono-substituted benzamide pharmacophore with reduced steric bulk and fewer hydrogen bond donors/acceptors, which may confer distinct target-binding selectivity and membrane permeability characteristics .
| Evidence Dimension | Molecular weight and benzamide substitution pattern |
|---|---|
| Target Compound Data | MW = 345.40 Da; single para-OCH₃ substituent on benzamide; formula C₂₁H₁₉N₃O₂ |
| Comparator Or Baseline | GPA-703: MW = 329.40 Da, para-CH₃ (C₂₁H₁₉N₃O); 3,4-diOCH₃ analog: MW = 375.42 Da (C₂₂H₂₁N₃O₃); 3,4,5-triOCH₃ analog: MW = 405.45 Da (C₂₃H₂₃N₃O₄) |
| Quantified Difference | ΔMW = +16.0 Da vs. GPA-703; −30.0 Da vs. 3,4-diOCH₃ analog; −60.1 Da vs. 3,4,5-triOCH₃ analog |
| Conditions | Structural comparison based on IUPAC names, molecular formulas, and SMILES notations from supplier chemical databases |
Why This Matters
The precise benzamide substitution pattern determines hydrogen bonding capacity, lipophilicity, and steric profile — all critical parameters governing target engagement and off-target liability in screening campaigns; substituting GPA-703 for GPA-698 would eliminate the ether oxygen H-bond acceptor, potentially altering binding mode and potency.
